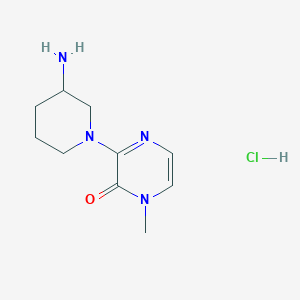
4-Bromo-5-(4-bromophenyl)isoxazole
Vue d'ensemble
Description
4-Bromo-5-(4-bromophenyl)isoxazole is a heterocyclic compound with the chemical formula C9H5Br2NO . It belongs to the class of halogenated heterocycles. The compound consists of an isoxazole ring substituted with bromine atoms at positions 4 and 5, and a phenyl group at position 4. Its molecular weight is approximately 302.95 g/mol .
Molecular Structure Analysis
The molecular structure of 4-Bromo-5-(4-bromophenyl)isoxazole comprises an isoxazole ring, two bromine atoms, and a phenyl group. The SMILES notation for this compound is: Brc1ccc(cc1)-c2oncc2Br .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Biomedical Applications
4-Bromo-5-(4-bromophenyl)isoxazole and its derivatives have been studied for various biomedical applications. A study by Ryzhkova et al. (2020) explored the electrochemically induced transformation of related compounds, leading to promising compounds for the regulation of inflammatory diseases. This was demonstrated through docking studies, indicating potential for therapeutic applications (Ryzhkova, Ryzhkov, & Elinson, 2020).
Spectral and Structural Studies
Isoxazole derivatives, including those related to 4-Bromo-5-(4-bromophenyl)isoxazole, have been characterized through spectral studies and X-ray diffraction, as noted in the work by Sreenatha et al. (2017). These studies provide insights into the molecular structure and interactions, critical for understanding their potential applications in various fields (Sreenatha et al., 2017).
Synthesis and Chemical Reactions
The synthesis of 4-Bromo-5-(4-bromophenyl)isoxazole derivatives and their chemical reactions have been extensively studied. For instance, the work by Munno et al. (1977) investigated the base-induced decomposition of related isoxazole compounds, providing insights into their chemical behavior and potential for further chemical modifications (Munno, Bertini, & Lucchesini, 1977).
Liquid Crystal Synthesis
The compound has been utilized in the synthesis of liquid crystals. Vieira et al. (2009) developed a copper(I)-catalyzed procedure to prepare liquid crystals based on 3,5-disubstituted isoxazole, demonstrating its utility in materials science (Vieira, Bryk, Conte, Bortoluzzi, & Gallardo, 2009).
Antimicrobial and Antitubercular Activities
Popat et al. (2004) reported on the antimicrobial and antitubercular activities of isoxazole derivatives. This suggests potential pharmacological uses of 4-Bromo-5-(4-bromophenyl)isoxazole in developing new treatments for infections and tuberculosis (Popat, Nimavat, Kachhadia, & Joshi, 2004).
Safety and Hazards
Propriétés
IUPAC Name |
4-bromo-5-(4-bromophenyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2NO/c10-7-3-1-6(2-4-7)9-8(11)5-12-13-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDMBSNEFVOFGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NO2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-(4-bromophenyl)isoxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Aminomethyl-imidazo[1,2-a]pyridine-6-carbonitrile dihydrochloride](/img/structure/B1529108.png)
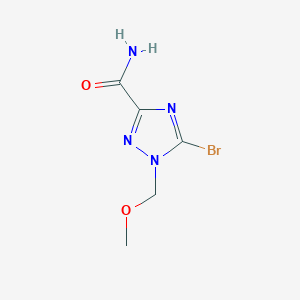



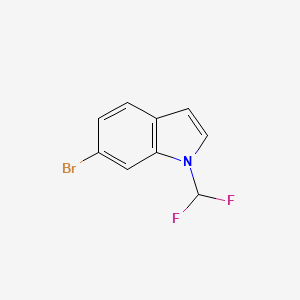
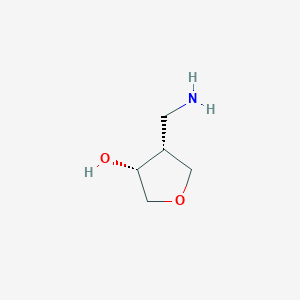

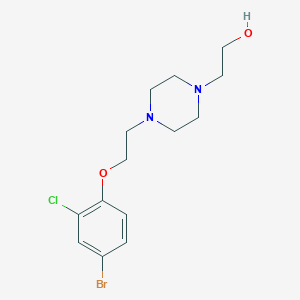
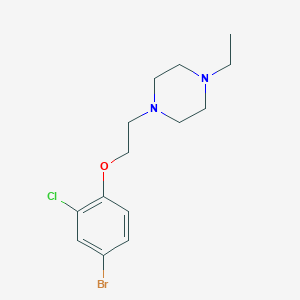
![tert-Butyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate oxalate(2:1)](/img/structure/B1529123.png)
